molecular formula C8H14N2O3S B12121737 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-prop-2-en-1-ylurea

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-prop-2-en-1-ylurea

Cat. No.: B12121737
M. Wt: 218.28 g/mol
InChI Key: TWOYYRYFSBHIFR-UHFFFAOYSA-N
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Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-prop-2-en-1-ylurea is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tetrahydrothiophene ring with a sulfone group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-prop-2-en-1-ylurea typically involves the reaction of tetrahydrothiophene with an appropriate sulfonating agent to introduce the sulfone group. This is followed by the reaction with an isocyanate to form the urea linkage. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-prop-2-en-1-ylurea undergoes various types of chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The urea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol or sulfide derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-prop-2-en-1-ylurea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-prop-2-en-1-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfone group can form strong interactions with active sites, leading to inhibition or activation of the target. The urea linkage can also participate in hydrogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-prop-2-en-1-ylurea stands out due to its unique combination of a sulfone group and a urea linkage, which provides a versatile platform for various chemical modifications and applications. Its ability to undergo multiple types of reactions and its potential in diverse scientific fields make it a compound of significant interest.

Properties

Molecular Formula

C8H14N2O3S

Molecular Weight

218.28 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-3-prop-2-enylurea

InChI

InChI=1S/C8H14N2O3S/c1-2-4-9-8(11)10-7-3-5-14(12,13)6-7/h2,7H,1,3-6H2,(H2,9,10,11)

InChI Key

TWOYYRYFSBHIFR-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)NC1CCS(=O)(=O)C1

Origin of Product

United States

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